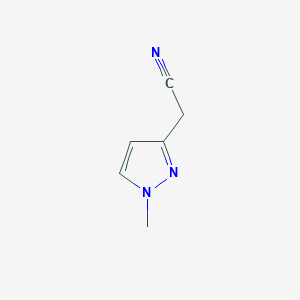![molecular formula C13H16ClFN2O B2519476 3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one CAS No. 251638-88-7](/img/structure/B2519476.png)
3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one” is a chemical compound that has been used in the synthesis of various pharmaceuticals . It has been incorporated into distinct chemotypes that have shown the ability to establish profitable contact with the catalytic site of certain enzymes .
Synthesis Analysis
This compound has been synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data . The presence of the 3-chloro-4-fluorophenyl fragment is an important structural feature to improve the inhibition in these new chemotypes .Aplicaciones Científicas De Investigación
- Findings : Incorporating the 3-chloro-4-fluorophenyl fragment improved AbTYR inhibition. Docking analysis revealed higher potency compared to reference compounds .
- Results : While these compounds showed no antifungal activity against certain strains, two compounds (9a and 9d) displayed fungicidal activity against Candida galibrata .
- Example : A convenient procedure using Fe(acac)3 as a catalyst led to the synthesis of γ-nitroketone derivatives with good yields .
Tyrosinase Inhibition
Antifungal Activity
Michael Addition Reactions
Chemical Sourcing and Procurement
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one is the enzyme Tyrosinase . Tyrosinase is a binuclear copper-containing protein expressed in various species including bacteria, fungi, plants, and animals . It plays a crucial role in melanin production in various organisms .
Mode of Action
3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one interacts with the catalytic site of Tyrosinase . The 4-fluorobenzyl moiety of the compound is effective in these interactions . Moreover, the additional chlorine atom enhances the inhibitory activity . The compound’s 4-piperazine-phenyl tail folds to accommodate the ligand in the pocket, stabilized by hydrophobic contacts with the side chain of His244 and Val283 and a hydrogen bond between the phenolic OH group and Cys83 .
Biochemical Pathways
The compound affects the melanin production pathway by inhibiting the enzyme Tyrosinase . This inhibition can lead to a decrease in melanin production, which might be related to several skin pigmentation disorders as well as neurodegenerative processes in Parkinson’s disease .
Result of Action
The inhibition of Tyrosinase by 3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one leads to a decrease in melanin production . This can potentially alleviate symptoms of skin pigmentation disorders and slow down neurodegenerative processes in Parkinson’s disease .
Propiedades
IUPAC Name |
3-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O/c14-6-5-13(18)17-9-7-16(8-10-17)12-3-1-11(15)2-4-12/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWXBWQEFJCDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Sec-butylamino)-3-[(4-chlorobenzyl)oxy]propan-2-ol](/img/structure/B2519394.png)
![N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2519395.png)
![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2519396.png)


![1-{2-Bromo-6-[(methylamino)methyl]phenoxy}-2-methylpropan-2-ol hydrochloride](/img/structure/B2519402.png)


![5-chloro-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2519407.png)
![2-ethyl-5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519408.png)

![(2,4-dimethylphenyl)(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2519413.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2519416.png)